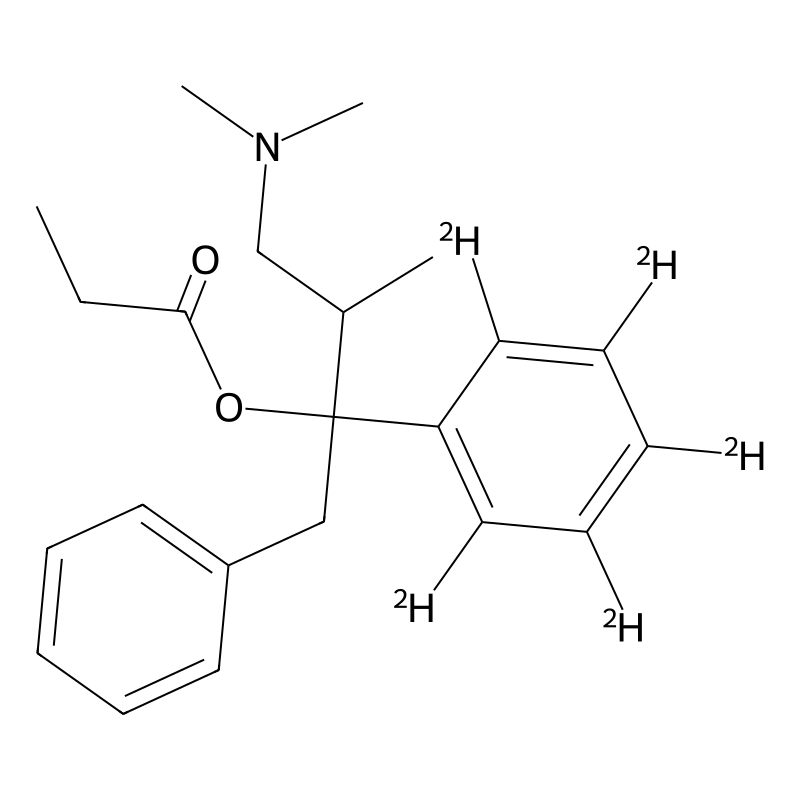

rac-Propoxyphene-D5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Forensic Toxicology

Application Summary: “rac-Propoxyphene-D5” is used as a reference standard in the field of forensic toxicology . It’s particularly useful in the detection and quantification of drugs of abuse in human blood .

Method of Application: The typical methodologies involve the use of liquid chromatography-mass spectrometry (LC-MS) technology, also referred to as triple quadrupole mass spectrometers . The whole blood samples are extracted by offline internal standard addition and protein precipitation . The extracted samples are then injected onto a system fitted with a binary high-pressure mixing pump . Detection is performed with a resolution of 35,000 (FWHM) @ m/z 200 in Full MS mode covering an m/z range between 100 and 600 .

Results or Outcomes: This method allows for the quantification of several drugs of abuse in human blood in one assay . It offers sensitive data for targeted quantitation assays .

Pharmaceutical Research

Application Summary: “rac-Propoxyphene-D5” is used in the pharmaceutical industry as an intermediate in the production of certain drugs .

Method of Application: The lipase kinetic resolution (KR) of aryloxy-propan-2-yl acetates, via hydrolysis, produced enantiomerically pure/enantioenriched mexiletine intermediates and analogs .

Results or Outcomes: The resolution process results in the production of enantiomerically pure or enantioenriched mexiletine intermediates and analogs .

Rac-Propoxyphene-D5 is a deuterated derivative of propoxyphene, an opioid analgesic previously used for pain relief. This compound is distinguished by the substitution of five hydrogen atoms with deuterium, which enhances its utility in various analytical applications, particularly in mass spectrometry due to its unique isotopic signature. The molecular formula for rac-Propoxyphene-D5 is , with a molecular weight of approximately 344.50 g/mol . Its structural modifications allow it to serve as a reliable reference standard in pharmacokinetic studies and forensic toxicology.

- Oxidation: This process can convert rac-Propoxyphene-D5 into ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield alcohols or amines, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as sodium hydroxide or potassium cyanide.

The specific products formed from these reactions depend on the reagents and conditions applied during the reaction process.

The synthesis of rac-Propoxyphene-D5 involves the incorporation of deuterium atoms into the propoxyphene structure through various methods:

- Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium in the presence of deuterium gas or deuterated solvents.

- Use of Deuterated Reagents: Incorporating deuterated phenylacetic acid during synthesis can yield rac-Propoxyphene-D5.

- Industrial Production: Large-scale production often employs controlled hydrogen-deuterium exchange reactions, requiring specialized equipment to ensure efficient incorporation of deuterium .

Rac-Propoxyphene-D5 has several applications in scientific research:

- Analytical Chemistry: It serves as an internal standard in mass spectrometry for quantifying propoxyphene and its metabolites in biological samples.

- Pharmacokinetics: The compound is utilized in studies assessing the absorption, distribution, metabolism, and excretion of propoxyphene.

- Forensic Toxicology: It aids in detecting and quantifying propoxyphene in post-mortem samples.

- Clinical Research: Rac-Propoxyphene-D5 is used to investigate the physiological effects of propoxyphene.

Studies involving rac-Propoxyphene-D5 focus on its interactions with various biological systems. Notably, it has been investigated for its potential cardiovascular effects due to its interaction with sodium channels and opioid receptors. These interactions raise concerns regarding cardiac safety profiles for users of propoxyphene derivatives . Understanding these interactions is crucial for assessing both therapeutic efficacy and safety.

Rac-Propoxyphene-D5 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Propoxyphene | Similar backbone | Opioid analgesic | Associated with serious health risks |

| Dextropropoxyphene | Similar backbone | Opioid analgesic | More potent than racemic form |

| Norpropoxyphene | Metabolite of propoxyphene | Analgesic metabolite | Active metabolite with distinct pharmacological profile |

| Methadone | Different backbone | Opioid dependence treatment | Longer half-life and different receptor activity |

| Buprenorphine | Different backbone | Pain management | Partial agonist with ceiling effect |

Rac-Propoxyphene-D5's unique isotopic labeling makes it particularly valuable for analytical purposes, distinguishing it from other similar compounds that do not possess this feature.

The development of rac-Propoxyphene-D5, a deuterated analogue of the opioid analgesic propoxyphene, represents a significant advancement in isotopically labeled pharmaceutical compounds [2]. This compound is characterized by the incorporation of five deuterium atoms replacing hydrogen atoms in the molecular structure, providing enhanced utility in analytical applications and mass spectrometry due to its distinct isotopic signature [3]. The synthetic approaches to deuterated opioid analogues require sophisticated methodologies that ensure precise deuterium placement while maintaining the pharmacological integrity of the parent compound [9] [6].

Multi-step Synthesis Pathways for Deuterated Opioid Analogues

The synthesis of rac-Propoxyphene-D5 follows established multi-step pathways that have been adapted to incorporate deuterium at specific positions within the molecular framework [34]. The conventional synthesis of propoxyphene involves three primary steps that serve as the foundation for the deuterated variant [34] [44].

The initial step involves the preparation of beta-dimethylaminobutrophenone through the addition of a secondary amine to phenylpropenyl ketone [34] . This intermediate formation is crucial as it establishes the basic carbon skeleton that will accommodate deuterium incorporation in subsequent steps [37] [36]. The reaction conditions typically require controlled temperature and pressure to ensure optimal yield and selectivity [42] [29].

The second phase encompasses a Grignard reaction between the amino ketone and benzylmagnesium chloride, yielding the amino hydrochloride-carbinols described as alpha and beta-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol hydrochloride [34] [44]. This step is particularly critical for deuterated synthesis as the Grignard reagent can be modified to incorporate deuterated components, allowing for selective isotopic labeling at specific carbon centers [37] [36].

The final acylation step involves treating the alpha-amino carbinol hydrochloride with propionic anhydride in the presence of pyridine, followed by heating to reflux [34] . For deuterated variants, this step can utilize deuterated acylating agents or deuterated solvents to introduce additional deuterium atoms into the final product structure [13] [36].

Research has demonstrated that deuterated opioid synthesis requires careful consideration of reaction kinetics and thermodynamics [37] [36]. The incorporation of deuterium can significantly alter reaction rates due to the kinetic isotope effect, where carbon-deuterium bonds exhibit different cleavage rates compared to carbon-hydrogen bonds [6] [37]. This phenomenon necessitates optimization of reaction conditions, including temperature, pressure, and catalyst selection, to achieve desired deuterium incorporation levels [29] [54].

Hydrogen-Deuterium Exchange Optimization Techniques

Hydrogen-deuterium exchange represents a fundamental strategy for introducing deuterium into organic molecules, including opioid analogues [10] [14]. The process involves the replacement of hydrogen atoms with deuterium atoms through various catalytic and non-catalytic mechanisms [10] [12].

The most commonly employed method for rac-Propoxyphene-D5 synthesis involves hydrogen-deuterium exchange in the presence of deuterium sources such as deuterium gas or deuterated solvents [10]. Heavy water (D2O) serves as an accessible and cost-effective deuterium source for many exchange reactions [12] [26]. The exchange process can be accelerated through the addition of acid, base, or metal catalysts, coupled with elevated temperature and pressure conditions [10] [12].

Advanced techniques utilize platinum-based catalysts for efficient deuterium incorporation [12] [26]. These catalytic systems enable hydrogen-deuterium exchange under milder conditions while maintaining high selectivity for specific molecular positions [29] [36]. The choice of catalyst significantly influences the degree of deuteration and the selectivity pattern observed in the final product [29] [54].

Flow chemistry approaches have emerged as particularly effective for deuterated compound synthesis [54] [55]. These systems allow for continuous generation of deuterium gas through electrolytic decomposition of heavy water, providing precise control over reaction conditions and minimizing safety concerns associated with gas handling [54] [28]. The flow methodology enables high deuterium incorporation ratios while reducing the consumption of expensive deuterated reagents [54] [55].

Microwave-assisted synthesis has proven beneficial for deuterium incorporation reactions [12] [28]. The microwave heating mechanism provides direct and uniform heating through molecular vibration, improving reaction efficiency and reducing processing time [12] [28]. This approach has been successfully applied to deuterated aromatic compound synthesis and shows promise for opioid analogue preparation [12] [35].

| Deuteration Method | Deuterium Source | Typical Conditions | Incorporation Efficiency |

|---|---|---|---|

| Catalytic Exchange | D2 Gas | 200-400°C, 1-10 atm | 85-95% [10] [29] |

| Heavy Water Exchange | D2O | 120-180°C, catalyst | 70-90% [12] [26] |

| Flow Synthesis | D2O electrolysis | 25-150°C, continuous | 80-99% [54] [28] |

| Microwave-Assisted | D2O/catalyst | 80-200°C, MW heating | 75-94% [12] [35] |

Chiral Resolution Methods for Racemic Mixtures

The resolution of racemic mixtures represents a critical aspect of rac-Propoxyphene-D5 production, as the compound exists as an equimolar mixture of enantiomers that must be separated or selectively synthesized [15] [16]. Multiple approaches have been developed to achieve enantiomeric separation, each with distinct advantages and limitations [17] [22].

Classical resolution through diastereomeric salt formation remains the most widely employed method for large-scale separations [16] [21]. This approach involves the reaction of the racemic mixture with optically pure chiral resolving agents, typically chiral acids or bases, to form diastereomeric derivatives with different physical properties [16] [18]. Common resolving agents include tartaric acid for basic compounds and chiral amines such as brucine for acidic substrates [16] [21].

The crystallization process plays a crucial role in diastereomeric resolution success [16] [19]. The formation of crystals with different solubilities allows for separation through selective crystallization or recrystallization procedures [18] [51]. The efficiency of this method depends on the solubility differences between diastereomers, which can be difficult to predict and often requires empirical optimization [16] [17].

Kinetic resolution offers an alternative approach that exploits differences in reaction rates between enantiomers when treated with chiral catalysts or reagents [45] [46]. This method has proven particularly valuable for pharmaceutical intermediates as it can provide high enantiomeric excess while utilizing readily available starting materials [45] [49]. Enzymatic kinetic resolution has gained prominence due to the high selectivity achievable with biocatalysts [49] [53].

Chromatographic separation using chiral stationary phases represents a modern approach to enantiomer separation [50] [22]. This technique employs chiral column chromatography or gas chromatography with stationary phases that exhibit differential binding to enantiomers [22] [50]. The method allows for analytical and preparative scale separations with high resolution and reproducibility [50] [23].

Dynamic kinetic resolution has emerged as an advanced technique that can theoretically achieve 100% conversion of racemic starting material to a single enantiomer [47] [48]. This approach combines epimerization of the substrate with selective conversion of one enantiomer, allowing continuous racemization during the resolution process [47] [52].

| Resolution Method | Mechanism | Typical Yield | Enantiomeric Excess |

|---|---|---|---|

| Diastereomeric Crystallization | Physical separation | 40-50% [16] [18] | >95% [16] [19] |

| Kinetic Resolution | Selective reaction | 45-50% [45] [46] | 90-99% [45] [49] |

| Chromatographic Separation | Differential binding | 85-95% [50] [22] | >98% [50] [23] |

| Dynamic Kinetic Resolution | Continuous racemization | 80-100% [47] [48] | >95% [47] [52] |

Industrial-Scale Production Challenges and Solutions

The industrial production of rac-Propoxyphene-D5 presents unique challenges that distinguish it from conventional pharmaceutical manufacturing [24] [32]. The incorporation of deuterium at industrial scale requires specialized equipment, handling procedures, and quality control measures to ensure consistent product quality and safety [27] [31].

Deuterium supply and cost considerations represent primary challenges for large-scale production [24] [27]. Heavy water production relies on energy-intensive processes such as the Girdler sulfide process or distillation methods, making deuterium-containing reagents significantly more expensive than their hydrogen analogues [27] [31]. Industrial facilities must implement efficient deuterium utilization strategies to minimize waste and control production costs [26] [32].

Specialized equipment requirements pose additional challenges for industrial deuterated compound synthesis [25] [31]. The handling of deuterium gas necessitates specialized pressure vessels, safety systems, and monitoring equipment to prevent leakage and ensure operator safety [24] [27]. Many facilities require retrofitting of existing equipment or installation of dedicated deuteration units [28] [32].

Process optimization becomes critical for industrial deuterated drug production due to the high cost of raw materials [30] [32]. Manufacturers must achieve high deuterium incorporation efficiency while minimizing side reactions and product loss [29] [42]. This often requires extensive process development and validation to establish robust manufacturing procedures [42] [56].

Quality control and analytical challenges are amplified in deuterated compound production [3] [4]. Standard analytical methods must be adapted to account for isotopic effects on physical and chemical properties [2] . Mass spectrometry, nuclear magnetic resonance spectroscopy, and other analytical techniques require specialized protocols for accurate quantification of deuterium content [3] [8].

Flow chemistry and continuous processing have emerged as promising solutions for industrial deuterated compound production [54] [55]. These approaches offer improved safety through reduced inventory of hazardous materials, better process control, and enhanced heat and mass transfer [54] [28]. Continuous processes can also provide economic advantages through reduced equipment size and improved resource utilization [55] [56].

Environmental considerations play an increasingly important role in industrial deuterated compound production [26] [30]. The recovery and recycling of deuterated solvents and reagents are essential for economic viability and environmental sustainability [26] [32]. Advanced separation and purification technologies must be implemented to minimize deuterium loss and reduce waste generation [25] [31].

| Production Challenge | Impact | Industrial Solutions |

|---|---|---|

| Deuterium Cost | 5-10× higher material costs [30] [32] | Recycling systems, efficient utilization [26] [56] |

| Equipment Requirements | Specialized pressure vessels [24] [27] | Dedicated facilities, retrofitting [28] [31] |

| Process Control | Complex optimization needs [29] [42] | Advanced monitoring, validation [42] [55] |

| Quality Assurance | Modified analytical methods [3] | Specialized protocols, equipment [2] [8] |

| Environmental Impact | Waste management concerns [26] [30] | Recovery systems, green chemistry [25] [56] |